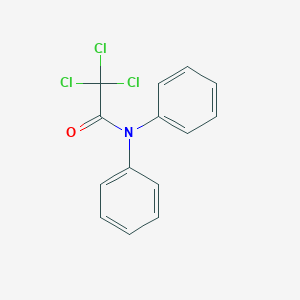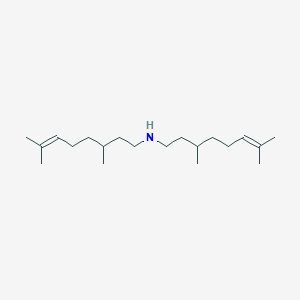
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is a complex organic compound featuring a trichloroethanone moiety, a nitrophenyl group, and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone typically involves multiple steps:
Formation of the Ethoxy Group: This step involves the reaction of an appropriate alcohol with an ethylating agent under basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Trichloroethanone Moiety: This involves the chlorination of an appropriate ketone precursor.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The trichloroethanone moiety can be reduced to a corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Alcohol Derivatives: From the reduction of the trichloroethanone moiety.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
1-(3-((1-Ethoxy-2-(4-aminophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with an amino group instead of a nitro group.
1-(3-((1-Methoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
特性
CAS番号 |
27695-53-0 |
|---|---|
分子式 |
C18H15Cl3N2O5 |
分子量 |
445.7 g/mol |
IUPAC名 |
2,2,2-trichloro-1-[3-[[1-ethoxy-2-(4-nitrophenyl)-2-oxoethyl]amino]phenyl]ethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-17(15(24)11-6-8-14(9-7-11)23(26)27)22-13-5-3-4-12(10-13)16(25)18(19,20)21/h3-10,17,22H,2H2,1H3 |
InChIキー |
WTWQVHMGOREYQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)







![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)


